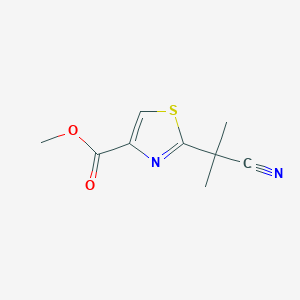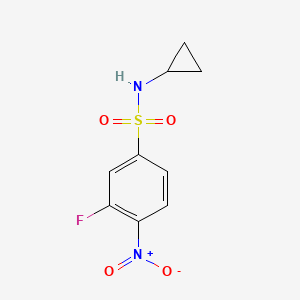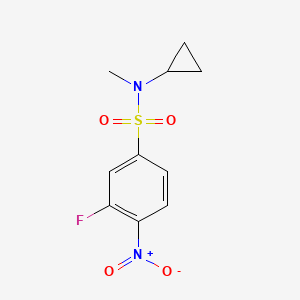
1,3-Difluoro-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-iodo-4-methylbenzene is an organic compound with the molecular formula C7H5F2I It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one by an iodine atom, and one by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-iodo-4-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and halogen exchange reactions. One common method involves the iodination of 1,3-difluoro-4-methylbenzene using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen exchange reactions, where a precursor compound such as 1,3-difluoro-4-methylbenzene is treated with iodine in the presence of a catalyst to achieve the desired substitution .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding iodinated benzoic acids or reduction to form difluoromethylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Substitution: Products such as 1,3-difluoro-2-azido-4-methylbenzene or 1,3-difluoro-2-cyano-4-methylbenzene.
Oxidation: Products like 1,3-difluoro-2-iodo-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-2-iodo-4-methylbenzene involves its interaction with various molecular targets. The iodine atom’s presence makes the compound more reactive towards electrophiles, facilitating reactions such as electrophilic aromatic substitution. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-4-iodo-2-methylbenzene
- 1,3-Difluoro-2-iodobenzene
- 1,3-Difluoro-2-methylbenzene
Uniqueness
1,3-Difluoro-2-iodo-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms on the benzene ring makes it a valuable intermediate for various synthetic applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
1,3-difluoro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKODHBVDPJZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

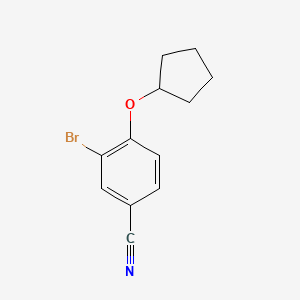
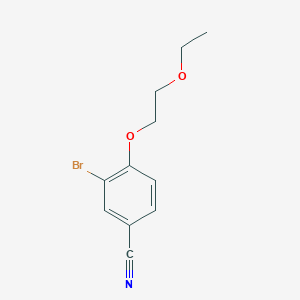


![N-[(2-fluoro-3-methoxyphenyl)methyl]propan-1-amine](/img/structure/B7973694.png)




